GYKI 47261 dihydrochloride is classified as a pharmaceutical research compound, particularly within the categories of neuropharmacology and anticonvulsant agents. It has been studied for its neuroprotective effects and potential applications in treating neurological disorders, including epilepsy and Parkinson's disease .
The molecular structure of GYKI 47261 dihydrochloride is characterized by its unique triazole ring, which contributes to its pharmacological properties. The compound's chemical formula is C₁₈H₁₈Cl₂N₄O₂, and it has a molecular weight of approximately 372.27 g/mol.
GYKI 47261 dihydrochloride participates in various chemical reactions primarily related to its antagonistic activity on AMPA receptors.
The mechanism of action of GYKI 47261 dihydrochloride primarily revolves around its antagonistic effects on AMPA receptors:
GYKI 47261 dihydrochloride exhibits several notable physical and chemical properties:
GYKI 47261 dihydrochloride has diverse applications primarily within scientific research:
GYKI 47261 dihydrochloride is a selective non-competitive AMPA receptor antagonist belonging to the 2,3-benzodiazepine class. Unlike competitive antagonists that bind directly to glutamate’s orthosteric site, GYKI 47261 stabilizes AMPA receptors in a closed-channel conformation through allosteric modulation. This action is voltage-independent and irreversible during receptor activation, preventing ion flux regardless of glutamate concentration [2].
Key distinctions from competitive inhibitors include:
Table 1: AMPA Antagonism Dynamics Comparison
Parameter | Competitive Antagonists | GYKI 47261 (Non-competitive) |
---|---|---|
Binding Site | Glutamate orthosteric site | Allosteric cavity (TARP-associated) |
Glutamate Sensitivity | Reduced efficacy at high [Glu] | Glutamate-independent block |
Voltage Dependence | Variable | None observed |
Subunit Selectivity | High (e.g., GluA2-preferring) | Pan-AMPA receptor inhibition |
GYKI 47261 dihydrochloride binds at the dimer interface of AMPA receptor subunits, specifically interacting with the transmembrane AMPA receptor regulatory protein (TARP) binding domain. Structural studies reveal that its benzodiazepine core inserts into a hydrophobic pocket formed by the M3 helix of GluA2 subunits, inducing a twist conformation that sterically hinders pore opening [2].
Critical molecular interactions include:
Table 2: Subunit Interaction Profile
Receptor Subtype | IC₅₀ (μM) | Key Binding Residues | Functional Consequence |
---|---|---|---|
GluA1/GluA2 | 10–20 | Arg485, Tyr392, Pro478 | Complete channel block |
GluA3 homomeric | ~35 | Arg485, Leu756 | Partial desensitization slowdown |
Kainate (GluK1) | >450 | N/A | No significant inhibition |
NMDA | >50 | N/A | No activity |
GYKI 47261 dihydrochloride suppresses excitatory postsynaptic currents (EPSCs) by >80% in hippocampal slices at 20 μM, confirming its role in modulating synaptic transmission. It achieves this via two primary mechanisms:
Notably, GYKI 47261 exhibits frequency-dependent inhibition, with greater suppression at high-frequency stimulation (50 Hz vs. 0.1 Hz). This property enables selective silencing of pathological hyperactivity (e.g., seizures) while preserving baseline neurotransmission [2]. Its anticonvulsant efficacy is demonstrated in vivo, where 10 mg/kg i.p. delays seizure onset in pentylenetetrazol models by >300% [2].
Table 3: Pathway Modulation Effects
Neuronal Pathway | Observed Effect of GYKI 47261 | Mechanistic Basis |
---|---|---|
Hippocampal Schaffer collateral | 82% EPSC reduction | AMPA channel block → reduced CA1 firing |
Thalamocortical synapses | Disrupted rhythmic burst firing | Inhibition of GluA3-containing AMPARs |
Retinal OFF bipolar cells | Suppressed kainate currents | Cross-reactivity at high concentrations |
Spinal cord pain transmission | Reduced wind-up phenomenon | Blockade of Ca²⁺-permeable GluA1 AMPARs |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9